

CVT-313 restenosis rat carotid artery model

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Compound Focus: Cvt-313

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CVT-313 Application Notes

CVT-313 is a cell-permeable purine analog that acts as a **potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2)**. Its activity is essential for the G1 to S phase transition in the cell cycle. By inhibiting CDK2, **CVT-313** prevents the hyperphosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S boundary and subsequent inhibition of smooth muscle cell proliferation, a key mechanism in the pathogenesis of restenosis [1] [2].

The primary application of **CVT-313** in vascular research is to study and prevent **neointimal hyperplasia** following vascular injury, such as that induced by balloon angioplasty or stenting [3] [1] [2].

Experimental Protocols

In Vitro Protocol: Inhibition of Smooth Muscle Cell Proliferation

This protocol is used to assess the anti-proliferative effects of **CVT-313** on vascular smooth muscle cells prior to in vivo studies.

- **Cell Lines:** Rat neonatal aortic smooth muscle cells or human vascular smooth muscle cells [4].
- **Compound Preparation:** Prepare a 20-50 mM stock solution of **CVT-313** in DMSO. Further dilute in cell culture medium to achieve working concentrations (e.g., 1.25 to 20 μ M). The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity [2] [4].

- **Procedure:**
 - Plate cells in standard growth medium and allow to adhere.
 - Replace the medium with serum-free medium for 24-48 hours to synchronize the cell cycle.
 - Stimulate proliferation by adding medium containing serum (e.g., 10% FBS).
 - Simultaneously, treat the cells with varying concentrations of **CVT-313**. Include a vehicle control (DMSO only).
 - Incubate for 24-72 hours.
 - Assess proliferation using assays like MTT, BrdU incorporation, or direct cell counting.
- **Expected Outcome:** **CVT-313** should inhibit cell proliferation in a dose-dependent manner, with IC50 values typically ranging from 1.25 to 20 μ M across different cell types [1] [2].

In Vivo Protocol: Rat Carotid Artery Model of Restenosis

This model replicates the vascular injury and healing process to evaluate the efficacy of **CVT-313** in preventing restenosis [3] [1].

- **Animal Model:** Male Wistar or Sprague-Dawley rats (approximately 300-400g).
- **Surgical Procedure (Balloon Injury):**
 - Anesthetize the rat and expose the common carotid artery.
 - Introduce a balloon catheter via the external carotid artery.
 - Inflate the balloon and pass it through the common carotid artery three times to denude the endothelium.
 - Remove the catheter and ligate the artery.
- **Drug Administration:**
 - **Formulation:** Prepare **CVT-313** in a suitable vehicle (e.g., saline with a minimal amount of DMSO).
 - **Dosing:** Administer via intraperitoneal (i.p.) injection or direct intraluminal exposure.
 - **Dosage:** Effective doses reported are **1.25 mg/kg**, 0.75 mg/kg, and 0.25 mg/kg [2].
 - **Regimen:** A single intraluminal exposure during surgery or systemic administration for 14 days post-injury [1] [2].
- **Tissue Collection and Analysis:**
 - **Time Point:** Sacrifice animals 14-28 days post-injury [3].
 - **Histomorphometry:** Perfusion-fix the carotid arteries, embed, section, and stain (e.g., with Hematoxylin and Eosin, Verhoeff-Van Gieson for elastin).
 - **Key Metrics:** Measure the areas of the intima and media using image analysis software and calculate the **intima-to-media (I/M) area ratio**. Neointimal area is the primary outcome [3] [1].
- **Expected Outcome:** A 14-day treatment with **CVT-313** at 1.25 mg/kg can inhibit neointima formation by **over 80%** compared to vehicle-treated controls [1] [2].

Quantitative Data Summary

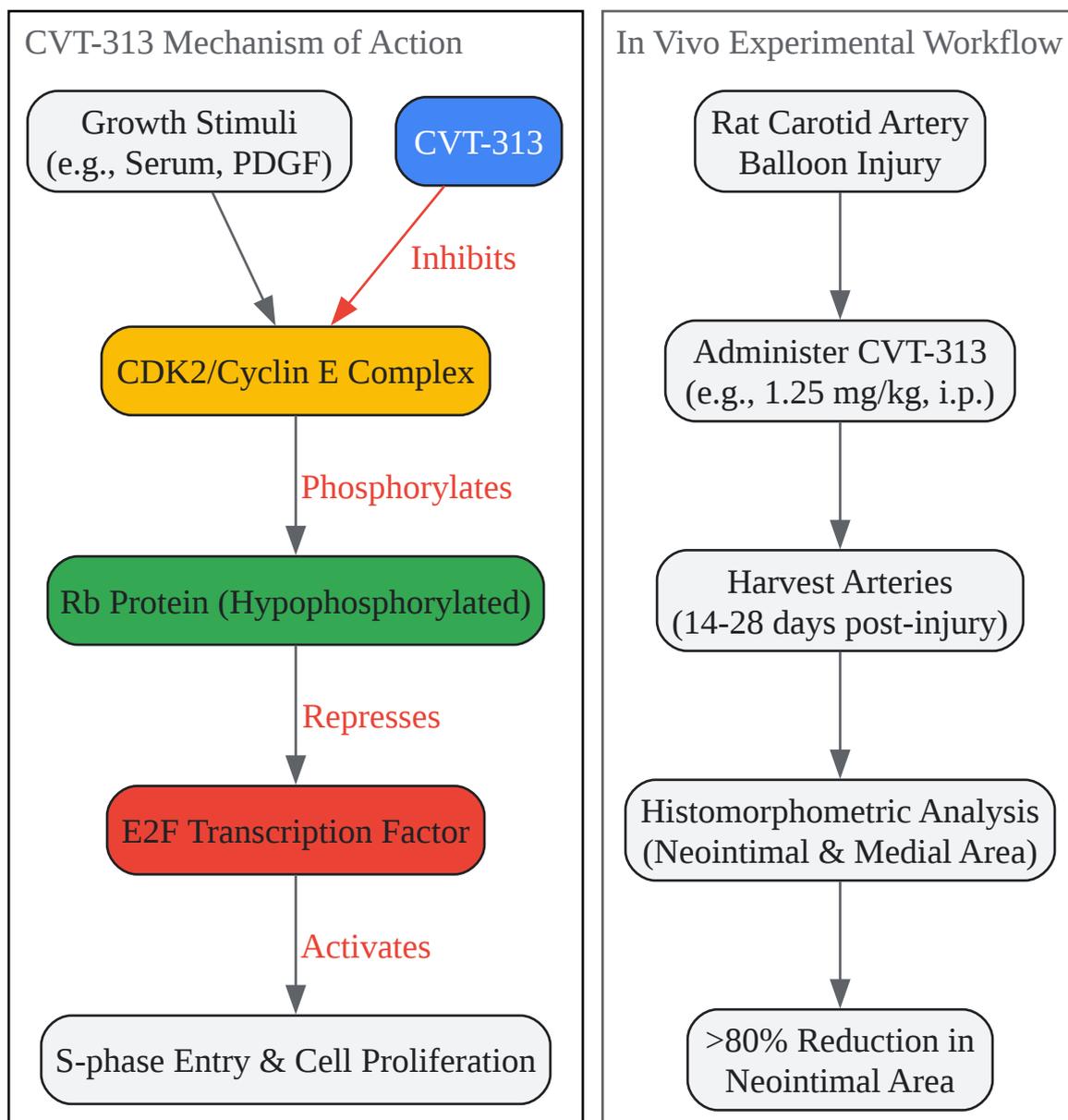
The tables below consolidate key quantitative information from research findings.

Cell Type	IC ₅₀ for Proliferation	Key Observed Effects
In Vitro Smooth Muscle Cells	Not Specified	Inhibition of proliferation [4]
Human/Murine Cell Lines	1.25 - 20 µM	Cell growth arrest [1] [2]
MRC-5 Cells	6.25 µM	Inhibition of Rb hyperphosphorylation; G1/S phase arrest [2]

Model	Effective Dose	Efficacy (Reduction in Neointima)
Rat Carotid Injury	1.25 mg/kg	>80% [1] [2]
Rat Carotid Injury	0.75 mg/kg	~30% [2]
Rat Carotid Injury	0.25 mg/kg	~30% [2]
Rat Carotid Injury	0.025 mg/kg	Not Significant [2]

Experimental Workflow and Signaling Pathway

The following diagram illustrates the signaling pathway targeted by **CVT-313** and the experimental workflow for the rat carotid artery model.



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Key Technical Considerations

- **Specificity:** **CVT-313** is highly selective for CDK2 ($IC_{50} = 0.5 \mu M$), showing significantly less potency against CDK1 (8.5-fold higher IC_{50}) and CDK4 (430-fold higher IC_{50}) [1].
- **Solubility:** The compound is highly soluble in DMSO ($\geq 20 \text{ mg/mL}$) and ethanol ($\geq 51.1 \text{ mg/mL}$ with gentle warming) but is insoluble in water [2].

- **Stability:** For long-term storage, **CVT-313** should be kept as a solid at -20°C. Stock solutions in DMSO are stable for several months when stored at -20°C, but frequent freeze-thaw cycles should be avoided [2] [4].
- **Model Relevance:** The rat carotid artery model is a cost-effective and well-validated tool for studying neointimal hyperplasia. The healing process in this model parallels that in larger animals but is accelerated relative to humans [3] [5].

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